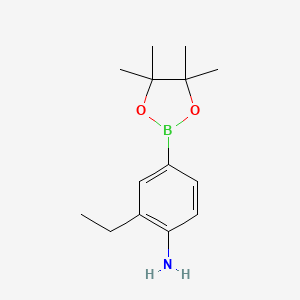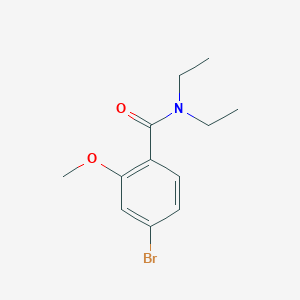
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine
Descripción general
Descripción
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine, commonly referred to as 3F4H2TP or FHPT, is a compound with a wide range of applications in the field of scientific research. Its unique structure, consisting of a fluoro-hydroxy-thiomethyl group, enables it to possess a variety of properties which make it useful in a number of laboratory experiments.
Aplicaciones Científicas De Investigación
Nitrogen-Boron Coordination in Pyridoxaboroles
Pyridoxaboroles, which are related to 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine, have been synthesized and studied for their unique structural properties. The study by Steciuk et al. (2015) revealed that these compounds can form coordination polymers based on N-B dative bonds, highlighting their potential in material science and coordination chemistry (Steciuk et al., 2015).
Synthesis and Molecular Properties of Fluoro-Hydroxyprolines
Testa et al. (2018) synthesized and analyzed 3-fluoro-4-hydroxyprolines (F-Hyps), closely related to the compound of interest. These molecules showed potential in molecular recognition and targeted protein degradation, particularly in medical and biological chemistry (Testa et al., 2018).
c-Met Kinase Inhibitors and QSAR Studies
Caballero et al. (2011) conducted a study involving docking and QSAR (Quantitative Structure-Activity Relationship) analyses on derivatives similar to 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine. These compounds were evaluated as c-Met kinase inhibitors, which are important in cancer research (Caballero et al., 2011).
Development of Radioligands for Brain Imaging
Research by Dollé et al. (1998) focused on synthesizing and labeling a compound similar to 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine for brain imaging purposes. This work is significant in neuroimaging and the study of nicotinic acetylcholine receptors (Dollé et al., 1998).
Synthesis of Poly-Substituted Pyridines
The study by Chen et al. (2010) presents a strategy for synthesizing poly-substituted pyridines, which can include derivatives of 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine. This research contributes to the field of organic synthesis, particularly in creating complex pyridine structures (Chen et al., 2010).
Fluorination of Pyridines
A study by Zhou et al. (2018) explored the fluorination of pyridines, which is relevant to understanding the properties and synthesis of compounds like 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine. This research has implications in the field of organic chemistry and material science (Zhou et al., 2018).
Propiedades
IUPAC Name |
3-fluoro-2-methylsulfanyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNOS/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIAYVKSAYARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)





![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)


